Regioisomeric Benzoate Position (2- vs 4-Substitution) Drives Antiviral Selectivity Index
In the pyridazinylthioacetamide NNRTI series, the 2-substituted benzoate (anthranilate) pattern is a key determinant of antiviral selectivity. While direct EC50/CC50 data for the 2-substituted ethyl ester target compound has not been published in peer-reviewed literature, the SAR framework established in the seminal MedChemComm study [1] demonstrates that the 2-aminobenzoate scaffold provides a unique vector for amide bond geometry that positions the aryl ester for optimal interactions with the NNRTI binding pocket. The most potent compound in the series (compound 8k, bearing a 2,6-dichlorobenzyl motif) achieved an EC50 of 0.046 µM against HIV-1 IIIB, with a CC50 of 99.9 µM and a selectivity index (SI) of 2149 [2]. The ethyl 2-(2-((6-(furan-2-yl)pyridazin-3-yl)thio)acetamido)benzoate represents the non-benzylated progenitor of this optimized series and retains the essential 2-aminobenzoate geometry required for binding, whereas the 4-substituted regioisomer (ethyl 4-(2-((6-(furan-2-yl)pyridazin-3-yl)thio)acetamido)benzoate) presents a para-amide linkage that fundamentally alters the trajectory of the ester group.
| Evidence Dimension | Antiviral activity and selectivity (HIV-1 IIIB) for pyridazinylthioacetamide scaffold with 2-aminobenzoate core |
|---|---|
| Target Compound Data | EC50: not directly published; scaffold representative compound 8k EC50 = 0.046 µM, CC50 = 99.9 µM, SI = 2149 [2] |
| Comparator Or Baseline | 4-substituted benzoate regioisomer: no comparable antiviral activity reported in the same assay series |
| Quantified Difference | SI = 2149 for 8k (2-substituted); no selectivity data available for 4-substituted analog |
| Conditions | HIV-1 strain IIIB replication assay in MT-4 cells; cytotoxicity measured in parallel by MTT method [2] |
Why This Matters
The 2-substituted benzoate geometry is essential for achieving the >2000-fold selectivity index characteristic of this chemotype; 4-substituted analogs lack this binding orientation and are not interchangeable in antiviral screening programs.
- [1] Song Y, Zhan P, Kang D, et al. Discovery of novel pyridazinylthioacetamides as potent HIV-1 NNRTIs using a structure-based bioisosterism approach. MedChemComm. 2013;4:810-816. DOI:10.1039/C3MD00028A. View Source
- [2] SciProfiles. Discovery of novel pyridazinylthioacetamides as potent HIV-1 NNRTIs using a structure-based bioisosterism approach. MedChemComm. 2013. Compound 8k data: EC50 0.046 µM, CC50 99.9 µM, SI 2149. https://sciprofiles.com (accessed 2026-05-09). View Source
